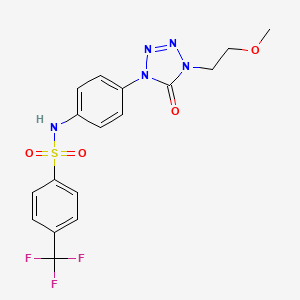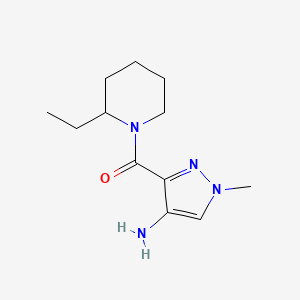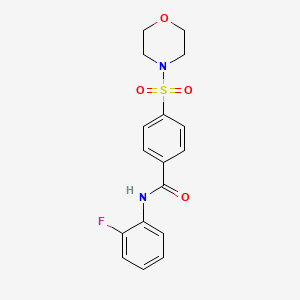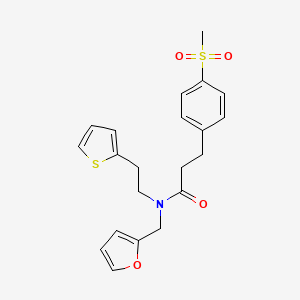![molecular formula C13H9Cl2N3O2 B2947927 N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide CAS No. 940062-26-0](/img/structure/B2947927.png)
N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This particular compound is derived from the condensation of 3,5-dichloro-2-hydroxybenzaldehyde and pyridine-4-carbohydrazide. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, due to their ability to form stable complexes with metal ions .
準備方法
The synthesis of N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 3,5-dichloro-2-hydroxybenzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent with the addition of a catalytic amount of acetic acid. The mixture is refluxed for several hours, and the resulting product is then filtered, washed, and dried .
化学反応の分析
N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the phenyl ring.
Complexation: It forms stable complexes with transition metal ions, which is a significant property for its applications in coordination chemistry.
科学的研究の応用
N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:
Chemistry: It is used in the synthesis of metal complexes, which are studied for their catalytic and electronic properties.
Biology: The compound exhibits biological activities, including antimicrobial and antioxidant properties.
Medicine: It has potential pharmacological applications, such as enzyme inhibition and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence
作用機序
The mechanism of action of N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. For example, the compound can inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and catalysis .
類似化合物との比較
N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide is similar to other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-pyridinylmethylene]isonicotinohydrazide
These compounds share similar structural features and chemical properties but differ in their substituents, which can influence their reactivity and biological activities .
特性
IUPAC Name |
N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2/c14-10-5-9(12(19)11(15)6-10)7-17-18-13(20)8-1-3-16-4-2-8/h1-7,19H,(H,18,20)/b17-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSNAGMUEYRBPX-REZTVBANSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1C(=O)N/N=C/C2=C(C(=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[2,5-Bis(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]carbonyl}pyrrolidine](/img/structure/B2947848.png)
![N-[1-(4-chlorophenyl)-2-methylpropyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2947849.png)

![2-[(3-Quinolinylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B2947854.png)

![3,3-Dimethyl-4-[1-[(5-phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2947857.png)
![2-({[3-(4-fluorophenyl)-3-oxopropylidene]amino}oxy)-N-(5-iodo-2-pyridinyl)acetamide](/img/structure/B2947860.png)
![3-Chloro-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2947861.png)

![2-Ethyl-5-((4-nitrophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2947864.png)
![2-(2-(2-fluorophenyl)-2-oxoethyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2947865.png)

